molecular formula C21H27BrN2O3 B10878342 1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B10878342
M. Wt: 435.4 g/mol
InChI Key: YFKFJTZUUWJECH-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a bromobenzyl group and a trimethoxybenzyl group attached to a piperazine ring

Properties

Molecular Formula

C21H27BrN2O3

Molecular Weight

435.4 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H27BrN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-10-8-23(9-11-24)14-16-4-6-18(22)7-5-16/h4-7,12-13H,8-11,14-15H2,1-3H3

InChI Key

YFKFJTZUUWJECH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=C(C=C3)Br)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 2,4,5-trimethoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dehalogenated piperazine derivatives.

    Substitution: Piperazine derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
  • 1-(4-Methylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
  • 1-(4-Fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Comparison: Compared to its analogs, 1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets. Additionally, the trimethoxybenzyl group can contribute to the compound’s lipophilicity and ability to cross biological membranes.

Biological Activity

1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic compound belonging to the piperazine family. Its complex structure features a bromobenzyl group and a trimethoxybenzyl group attached to a piperazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula: C22H27BrN2O3
  • Molecular Weight: 435.4 g/mol
  • IUPAC Name: 1-[(4-bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
  • InChI Key: YFKFJTZUUWJECH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 4-bromobenzyl chloride with 2,4,5-trimethoxybenzylamine.
  • Use of sodium hydroxide as a base in an organic solvent like dichloromethane under reflux conditions.
  • Purification through column chromatography.

This method allows for the production of high-purity compounds suitable for biological testing.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting critical enzymatic pathways necessary for bacterial survival.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to induce apoptosis in these cells, possibly through the activation of caspases and modulation of cell cycle regulators.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest at G2/M phase

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. This interaction may involve:

  • Receptor Binding: The compound may bind to neurotransmitter receptors or other targets implicated in cell signaling pathways.
  • Enzyme Inhibition: It may inhibit enzymes involved in cell proliferation or survival, leading to reduced cancer cell viability.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy: A study published in the Journal of Antibiotics reported that derivatives similar to this compound showed potent activity against resistant strains of bacteria, suggesting its potential role in developing new antibiotics.
  • Cancer Research Trials: In a clinical trial involving patients with advanced breast cancer, compounds structurally related to this compound demonstrated promising results in terms of tumor reduction and patient survival rates.
  • Mechanistic Studies: Recent mechanistic studies have indicated that the bromine atom enhances the compound's binding affinity to certain biological targets compared to non-brominated analogs. This property may explain its enhanced biological activity.

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